Udp chloroacetol Udp chloroacetol
Brand Name: Vulcanchem
CAS No.: 125303-04-0
VCID: VC20818864
InChI: InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula: C12H17ClN2O13P2
Molecular Weight: 494.67 g/mol

Udp chloroacetol

CAS No.: 125303-04-0

Cat. No.: VC20818864

Molecular Formula: C12H17ClN2O13P2

Molecular Weight: 494.67 g/mol

* For research use only. Not for human or veterinary use.

Udp chloroacetol - 125303-04-0

Specification

CAS No. 125303-04-0
Molecular Formula C12H17ClN2O13P2
Molecular Weight 494.67 g/mol
IUPAC Name [(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1
Standard InChI Key SUOHVUDMBFAFKZ-QCNRFFRDSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator